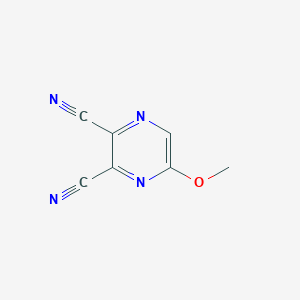

5-Methoxypyrazine-2,3-dicarbonitrile

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Chemical Research

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in modern chemical research. nih.gov This heterocyclic structure is not only found in naturally occurring molecules but is also a key building block in the synthesis of a wide array of functional materials and therapeutic agents. nih.govmdpi.com The unique electronic properties conferred by the two nitrogen atoms allow for diverse chemical modifications, making pyrazines versatile platforms for developing compounds with specific, targeted functions. nih.gov

In medicinal chemistry, the pyrazine ring is a well-established pharmacophore present in numerous clinically important drugs. nih.gov Its derivatives have been shown to exhibit a wide spectrum of biological activities. nih.govmdpi.com Beyond pharmaceuticals, pyrazine-based structures are integral to materials science, finding use in the development of polymers and light-responsive materials for technological applications. Their utility also extends to the food and fragrance industries, where they are valued as flavor and aroma compounds. elsevierpure.com

Overview of Dicyanopyrazine Derivatives in Contemporary Organic Chemistry

Within the broader family of pyrazines, dicyanopyrazine (DPZ) derivatives have emerged as a focal point of contemporary organic chemistry, particularly in the realm of photoredox catalysis. mdpi.comrsc.org These compounds, characterized by a pyrazine ring substituted with two cyano (-CN) groups, often exhibit a "push-pull" electronic structure. This is achieved by introducing electron-donating groups onto the pyrazine core, which already possesses electron-withdrawing nitrile groups.

This push-pull arrangement facilitates intramolecular charge-transfer (ICT), making dicyanopyrazine derivatives highly effective as organic photoredox catalysts. rsc.org They can absorb visible light and initiate single electron transfer (SET) or energy transfer (EnT) processes, driving a variety of challenging chemical transformations under mild conditions. mdpi.comresearchgate.net A significant advantage of these organic dyes is the ability to fine-tune their photochemical and physical properties by altering the substituents on the pyrazine ring. mdpi.comrsc.org This tunability allows for the rational design of catalysts optimized for specific reactions, a feature often limited in traditional metal-based photocatalysts. rsc.org

Research Context of 5-Methoxypyrazine-2,3-dicarbonitrile within Pyrazine Chemistry

This compound is a specific example of the functionalized dicyanopyrazine derivatives discussed previously. Its structure consists of the pyrazine-2,3-dicarbonitrile (B77751) core with a methoxy (B1213986) (-OCH3) group attached at the 5-position. The two nitrile groups act as electron acceptors, while the methoxy group serves as an electron donor.

This substitution pattern places this compound squarely within the class of push-pull chromophores. The interaction between the electron-donating methoxy group and the electron-withdrawing dinitrile system is crucial for defining the molecule's electronic and photophysical properties. Research into structurally related molecules, such as those with 2-methoxythienyl donors, has shown that such substitutions lead to broad absorption of visible light and excellent redox properties, making them highly efficient photoredox catalysts. rsc.org Therefore, this compound is of interest for its potential applications in areas where the tunable electronic nature of dicyanopyrazines is leveraged, such as in the development of novel photocatalysts or functional organic materials. mdpi.comrsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72111-80-9 bldpharm.com |

| Molecular Formula | C₇H₄N₄O |

| Molecular Weight | 160.13 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72111-80-9 |

|---|---|

Molecular Formula |

C7H4N4O |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

5-methoxypyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C7H4N4O/c1-12-7-4-10-5(2-8)6(3-9)11-7/h4H,1H3 |

InChI Key |

ULBOSMFXVAUSSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C(=N1)C#N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxypyrazine 2,3 Dicarbonitrile

Electron Deficiency and Reactivity Profile of the Pyrazine-2,3-dicarbonitrile (B77751) Core

The pyrazine-2,3-dicarbonitrile scaffold is characterized by a significant electron deficiency, a key determinant of its chemical reactivity. The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-poor due to the electronegativity of the nitrogen atoms. This effect is substantially amplified by the presence of two cyano (-C≡N) groups at the 2 and 3 positions.

The nitrile functional groups are powerful electron-withdrawing groups, which further depletes the electron density of the aromatic system. This pronounced electron deficiency makes the pyrazine core highly susceptible to attack by nucleophiles and imparts unique electronic properties. Theoretical studies on related dicyanopyrazine systems indicate that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the pyrazine core, making it the principal site for electronic interactions. This electronic arrangement renders dicyanopyrazine derivatives, including 5-methoxypyrazine-2,3-dicarbonitrile, valuable precursors in various chemical syntheses.

Nucleophilic Addition and Substitution Reactions on the Pyrazine Ring

The electron-poor nature of the pyrazine-2,3-dicarbonitrile core facilitates both nucleophilic addition and substitution reactions, often targeting the carbon atoms of the pyrazine ring or the cyano groups themselves.

One notable transformation is the nucleophilic substitution of the nitrile groups. Research has demonstrated that pyrazine-2,3-dicarbonitriles can react with diethyl phosphite (B83602) (HPO(OEt)₂) in the presence of a base, such as triethylamine (B128534) or cesium carbonate, to yield dialkoxyphosphoryl-substituted pyrazines. researchgate.net This reaction proceeds via a nucleophilic attack, displacing the cyano groups. The efficiency of this substitution is influenced by the other substituents on the pyrazine ring; electron-donating groups at the 5 and 6 positions can decrease the reaction yield. researchgate.net

Furthermore, complex pyrazine structures can be assembled through multi-component reactions. For instance, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles have been synthesized in a one-pot procedure. This reaction involves the initial formation of an imidoyl chloride from an alkyl isocyanide and an aryl/alkyl carbonyl chloride, which is then trapped by diaminomaleonitrile (B72808) to construct the substituted pyrazine ring. nih.govmdpi.com

Radical substitutions also provide a pathway to functionalize the pyrazine ring. The radical generated from the oxidation of N-alkanoylanilinoalkanoic acids can attack pyrazine-2,3-dicarbonitrile to produce mono- and disubstituted products. clockss.org For example, the N-alkanoylanilinomethyl radical leads to both 5-(N-alkanoylanilinomethyl)pyrazine-2,3-dicarbonitrile and 5,6-bis(N-alkanoylanilinomethyl)pyrazine-2,3-dicarbonitrile. clockss.org However, sterically bulkier radicals, like the 1-N-alkanoylanilinoethyl radical, typically yield only the monosubstituted product due to steric hindrance. clockss.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Pyrazine-2,3-dicarbonitriles, HPO(OEt)₂ | Base (Et₃N, Cs₂CO₃) | Dialkoxyphosphoryl-substituted pyrazines | researchgate.net |

| One-Pot Synthesis | Alkyl isocyanides, Aryl/alkyl carbonyl chlorides, Diaminomaleonitrile | Sequential addition | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | nih.govmdpi.com |

| Radical Substitution | Pyrazine-2,3-dicarbonitrile, N-Alkanoylanilinoalkanoic acid | Peroxodisulfate oxidation, Ag⁺ catalyst | 5-(N-alkanoylanilinoalkyl)pyrazine-2,3-dicarbonitriles | clockss.org |

Cycloaddition Reactions and Annulation Strategies

The pyrazine-2,3-dicarbonitrile system can participate in cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems. While specific examples for this compound are not extensively documented, the reactivity can be inferred from related electron-deficient heterocyclic systems.

Inverse electron demand Diels-Alder reactions are a characteristic transformation for electron-poor azadienes. In these reactions, the electron-deficient heterocycle (the diene) reacts with an electron-rich dienophile. For example, highly electron-deficient 1,2,3-triazines undergo rapid cycloaddition with electron-rich species like enamines and enol ethers. nih.gov Similarly, pyridazinecarbonitriles, which are structurally related to pyrazinecarbonitriles, undergo thermally induced intramolecular [4+2] cycloadditions when tethered to an alkyne side chain, leading to the formation of fused benzonitriles. mdpi.com The presence of an electron-withdrawing cyano group is crucial for this reactivity. mdpi.com

These examples suggest that the pyrazine-2,3-dicarbonitrile core is a viable candidate for such cycloaddition strategies. Annulation, the formation of a new ring onto a pre-existing one, can be achieved through these cycloaddition-cycloreversion sequences, providing a powerful tool for constructing polycyclic aromatic and heteroaromatic structures.

Influence of the Methoxy (B1213986) Group on Reaction Pathways

The methoxy group (-OCH₃) at the 5-position of the pyrazine ring exerts a significant electronic influence on the reactivity of this compound. As an oxygen-containing substituent, the methoxy group acts as an electron-donating group through resonance, pushing electron density into the pyrazine ring.

Electrophilic Attack: Conversely, the electron-donating nature of the methoxy group could make the ring more susceptible to attack by electrophiles, although the strong deactivating effect of the dicyano core still makes such reactions challenging.

Redox Potential: The introduction of an electron-donating group is expected to lower the reduction potential of the molecule, making it easier to reduce compared to its non-methoxylated counterpart.

The presence of methoxy groups is common in naturally occurring pyrazines, where they contribute to the aroma and flavor of various foods and act as signaling molecules. researchgate.netthegoodscentscompany.com In a synthetic context, the methoxy group in this compound serves as a critical modulator of electronic properties and reactivity.

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are dominated by the electron-accepting nature of the dicyanopyrazine core. The presence of two strong electron-withdrawing nitrile groups and the pyrazine nitrogens creates a system with a low-lying LUMO, making it a good candidate for reduction.

Electrochemical studies of related dicyanopyrazine isomers show that they exhibit distinct redox behaviors. The positioning of the cyano groups significantly alters the molecule's electronic properties and energy levels of the frontier molecular orbitals (HOMO and LUMO). For pyrazine-2,3-dicarbonitrile derivatives, the LUMO is generally localized on the pyrazine core, indicating that this part of the molecule is the primary site for accepting an electron upon reduction.

Computational and Theoretical Investigations of 5 Methoxypyrazine 2,3 Dicarbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the molecular properties of novel compounds. For pyrazine (B50134) systems, these methods elucidate geometric and electronic features that govern their behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. dntb.gov.uarsc.org In the study of dicyanopyrazine derivatives, DFT methods are routinely employed to optimize molecular geometries, calculate energies, and determine various electronic parameters. rsc.orgrsc.org

A common approach involves using the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, with a basis set such as 6-31+G* or a larger one to accurately model electron distribution. rsc.orgbeilstein-journals.org For instance, in a comprehensive study of substituted dicyanopyrazines, DFT calculations were performed to analyze how different electron-donating groups affect the pyrazine core. rsc.org These calculations reveal critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and stability.

Research on derivatives such as 5,6-bis(5-methoxythienyl)pyrazine-2,3-dicarbonitrile has shown that DFT is effective in predicting the planarity and aromaticity of the system, which are crucial for its electronic properties. rsc.org The methoxy (B1213986) group (–OCH₃), being a strong electron-donating group, is expected to significantly influence the electron density distribution in the pyrazine ring of 5-Methoxypyrazine-2,3-dicarbonitrile. DFT calculations would be the primary method to quantify these effects on the molecule's ground state geometry and energy.

To understand the optical properties of a molecule, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. It is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

In the context of dicyanopyrazine derivatives designed for applications like photoredox catalysis, TD-DFT is crucial for predicting the maximum absorption wavelengths (λmax). rsc.org The calculations help in understanding the nature of electronic transitions, for example, whether they are localized on a part of the molecule or involve a charge-transfer (CT) process from an electron-donating group to an electron-accepting group. For this compound, the methoxy group acts as a donor and the dicyanopyrazine core acts as an acceptor. TD-DFT would be instrumental in predicting the energy of the intramolecular charge-transfer (ICT) band, which is a key feature of such push-pull systems. While specific TD-DFT studies on this exact molecule are not documented, the methodology is standard for related compounds. rsc.org

For achieving benchmark accuracy in computational chemistry, high-level ab initio methods such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard." These methods provide highly accurate energies and properties but are computationally very demanding, limiting their application to smaller molecules.

For a molecule the size of this compound, full CCSD(T) calculations would be computationally expensive. Such methods are typically reserved for calibrating the accuracy of more economical DFT functionals or for studying specific, highly sensitive reactions or properties where DFT might fail. No specific literature was found employing CCSD(T) for this molecule or its close derivatives, which is expected given the practical limitations of the method for routine analysis of such systems.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, intermolecular interactions, and photophysical properties. For substituted pyrazines, analyzing the frontier orbitals and electrostatic potential is key to predicting their chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. rsc.org

In studies of dicyanopyrazine derivatives, the HOMO is typically localized on the electron-donating substituents and the π-system, while the LUMO is centered on the electron-deficient dicyanopyrazine acceptor core. rsc.orgbeilstein-journals.org The introduction of an electron-donating methoxy group at the 5-position would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted pyrazine-2,3-dicarbonitrile (B77751). A smaller gap generally corresponds to higher reactivity and a red-shift (shift to longer wavelengths) in the absorption spectrum. rsc.org

DFT calculations for related methoxy-substituted dicyanopyrazines provide valuable reference data.

Table 1: DFT-Calculated Electronic Properties of a Related Methoxy-Substituted Dicyanopyrazine Derivative Data derived from studies on analogous compounds for illustrative purposes.

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 5,6-bis(thienyl)pyrazine-2,3-dicarbonitrile | -6.50 | -3.58 | 2.92 |

| 5,6-bis(5-methoxythienyl)pyrazine-2,3-dicarbonitrile | -5.92 | -3.53 | 2.39 |

Source: Adapted from findings on dicyanopyrazine derivatives. rsc.org

The data clearly illustrates that the addition of methoxy groups raises the HOMO energy and significantly decreases the HOMO-LUMO gap, enhancing the molecule's push-pull character.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. researchgate.net

For this compound, an MEP map would visualize the strong electron-withdrawing effect of the two nitrile (–CN) groups and the pyrazine nitrogen atoms, creating a highly electron-deficient (blue) region around the pyrazine ring. Conversely, the electron-donating methoxy group (–OCH₃) would create an area of higher electron density (more negative potential, tending towards yellow/red), particularly around the oxygen atom. This analysis is crucial for predicting how the molecule will interact with other reagents, including its potential for hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

No studies detailing the NBO analysis of this compound, including stabilization energies from donor-acceptor interactions, were found.

Intramolecular Charge Transfer (ICT) Studies

Specific research on the ICT properties of this compound, which would involve analyzing its behavior in different solvents and calculating properties like dipole moments and charge transfer distances, is not available.

Aromaticity Indices

There are no published calculations of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), for this compound.

Vibrational Spectroscopy Simulations and Anharmonic Analysis

Simulated vibrational spectra (FT-IR, Raman) and any corresponding anharmonic analysis for this compound have not been reported in the searched literature.

Intermolecular Interactions and Solid-State Packing Simulations

No studies involving Hirshfeld surface analysis or other solid-state packing simulations to quantify the intermolecular interactions of this compound were identified.

Advanced Spectroscopic and Structural Characterization of 5 Methoxypyrazine 2,3 Dicarbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.gov Through the combined application of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques, unambiguous assignment of chemical shifts and coupling constants can be achieved, providing a complete picture of the molecular framework. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within a molecule. In the case of derivatives such as 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, the spectra reveal characteristic signals that confirm their structure. nih.gov

For instance, the ¹H NMR spectrum of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (a derivative) shows distinct multiplets for the cyclohexyl ring protons and the phenyl protons. nih.gov A key feature is a doublet observed around δ = 5.77 ppm (J = 7.6 Hz), corresponding to the N-H proton of the amino group. nih.gov Similarly, the ¹³C NMR spectrum displays the expected resonances for the cyclohexyl and aromatic carbons, corroborating the structure confirmed by X-ray analysis. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectral Data for 5-(Alkylamino)-6-arylpyrazine-2,3-dicarbonitrile Derivatives

| Compound | Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (13a) | ¹H NMR | 5.77 (d, J=7.6 Hz) | NH proton |

| 1.19–2.04 (m) | Cyclohexyl protons | ||

| 7.59–7.67 (m) | Phenyl protons | ||

| ¹³C NMR | 24.7, 25.5, 32.4, 50.6 | Cyclohexyl carbons | |

| 5-(cyclohexylamino)-6-(naphthalen-2-yl)pyrazine-2,3-dicarbonitrile (13f) | ¹H NMR | 5.81 (d, J=7.6 Hz) | NH proton |

| 1.22–2.07, 4.03 (m) | Cyclohexyl protons | ||

| 7.45 (t), 7.52 (t), 7.66 (d), 7.75–7.83 (m) | Aromatic protons | ||

| ¹³C NMR | 24.8, 25.6, 32.5, 50.7 | Cyclohexyl carbons |

Data sourced from a study on 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.gov

2D NMR experiments are crucial for establishing connectivity between atoms, resolving signal overlap, and confirming complex structures. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. sdsu.edu For a derivative of 5-Methoxypyrazine-2,3-dicarbonitrile, COSY would show cross-peaks between neighboring protons on an alkyl or aryl substituent, confirming their relative positions. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation) : These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). youtube.comsdsu.edu This is the primary method for assigning carbon resonances by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons (typically 2-3 bonds, ²J C-H and ³J C-H). sdsu.edu For this compound, an HMBC spectrum would be expected to show a correlation between the methoxy (B1213986) protons (-OCH₃) and the C5 carbon of the pyrazine (B50134) ring, providing definitive evidence of the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For a substituted pyrazine, NOESY could reveal through-space interactions between protons on the pyrazine ring and protons on a bulky substituent, giving insight into the preferred orientation of the substituent. researchgate.netscience.gov

The combined application of these 2D techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex pyrazine derivatives. nih.govresearchgate.net

X-ray Diffraction Crystallography

For several derivatives of 5-amino-pyrazine-2,3-dicarbonitrile, single-crystal X-ray analysis has been successfully employed to confirm their molecular structures unambiguously. nih.gov For example, the structures of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile and its analogs were confirmed using this method. nih.gov

A typical single-crystal X-ray diffraction analysis yields critical crystallographic data, which includes the crystal system, space group, and unit cell dimensions. For example, a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such data is fundamental for defining the packing of molecules in the crystal lattice.

Table 2: Example of Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| V (ų) | 900.07(5) |

Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, provided as an illustrative example of crystallographic parameters. mdpi.com

The supramolecular architecture of crystals is governed by a variety of non-covalent intermolecular interactions. nih.govias.ac.in In pyrazine derivatives, hydrogen bonding and π-π stacking are particularly significant. nih.govnih.gov

Hydrogen Bonding : The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. nih.gov In derivatives containing amino groups, N-H···N hydrogen bonds are commonly formed, linking molecules into layers or chains. nih.govnih.gov Furthermore, the presence of oxygen atoms, such as in a methoxy group, allows for the formation of C-H···O hydrogen bonds, which further stabilize the three-dimensional crystal packing. nih.govnih.gov The nitrile groups can also participate as hydrogen bond acceptors.

π-π Stacking Interactions : The aromatic pyrazine ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align. nih.gov These interactions are crucial in the crystal packing of many aromatic compounds. In some pyrazine dicarboxamides, offset π-π interactions with inter-centroid distances around 3.7 Å have been observed. nih.gov The presence of electron-withdrawing nitrile groups and an electron-donating methoxy group on the pyrazine ring in this compound would modulate the electron density of the aromatic system, influencing the geometry and strength of these stacking interactions. Analysis of Hirshfeld surfaces can reveal the prevalence of these contacts, with π-π stacking being confirmed by features in the shape index and curvedness of the surfaces. mdpi.com

The interplay between strong hydrogen bonds and weaker π-π stacking interactions ultimately dictates the final crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its absorption and emission properties. These characteristics are highly dependent on the molecular structure and its environment.

Studies on 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile derivatives have shown consistent UV-Vis spectral features. nih.gov The compounds typically exhibit multiple absorption bands, with absorption maxima (λmax) observed around 267 nm, 303 nm, and 373 nm. nih.gov These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated pyrazine system and its substituents.

Table 3: UV-Vis Absorption Maxima for 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile Derivatives

| Absorption Maxima (λmax) |

|---|

| ~267 nm |

| ~303 nm |

| ~373 nm |

Data represents typical absorption peaks for this class of pyrazine derivatives. nih.gov

The fluorescence properties of pyrazine derivatives are of significant interest, as appropriately substituted pyrazines can be highly emissive. researchgate.netupm.edu.my The introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in strong emission solvatochromism, where the emission color changes with solvent polarity. researchgate.net Some pyrazine derivatives have been developed as "turn-on" fluorescent sensors, where fluorescence intensity is significantly enhanced upon binding to a specific analyte, such as a metal ion. rsc.org For example, a pyrazine derivative designed as a sensor for Al³⁺ showed a large enhancement in fluorescence emission. rsc.org Similarly, another pyrazine derivative exhibited a significant fluorescence enhancement upon selective binding to thymine (B56734) in DNA. nih.gov The fluorescence properties of this compound derivatives have been assessed, indicating their potential for applications in materials science and sensing. nih.gov

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of pyrazine-2,3-dicarbonitrile (B77751) derivatives are dominated by their molecular structure. Research into derivatives such as 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles shows distinct absorption peaks. nih.gov Typically, these compounds exhibit multiple absorption bands in the UV-Vis region. nih.gov For instance, studies on related derivatives have identified absorption maxima (λmax) around 267 nm, 303 nm, and 373 nm. nih.gov These absorptions are attributed to π-π* transitions within the aromatic pyrazine system and intramolecular charge-transfer (ICT) transitions.

The fluorescence properties are highly dependent on the molecular substituents and their electronic nature. nih.gov The presence of both electron-donating (like the methoxy group) and electron-withdrawing (nitrile) groups can lead to fluorescent behavior. nih.gov The emission spectra are often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima, indicating a substantial change in geometry or electronic distribution in the excited state. nih.gov For some pyrazine-based boron complexes, dual fluorescence has been observed, corresponding to a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. nih.gov

Table 1: Representative Spectral Characteristics of Substituted Pyrazine-2,3-dicarbonitrile Derivatives

This table is based on data for structurally related 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles.

| Spectral Property | Wavelength (nm) | Attributed Transition | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) 1 | ~267 | π-π* | nih.gov |

| Absorption Maximum (λmax) 2 | ~303 | π-π* | nih.gov |

| Absorption Maximum (λmax) 3 | ~373 | Intramolecular Charge-Transfer (ICT) | nih.gov |

Solvatochromic Effects and Charge-Transfer Transitions

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a hallmark of compounds with a significant difference in dipole moment between their ground and excited states. Pyrazine derivatives with donor-acceptor structures, such as this compound, are prime candidates for exhibiting such effects. nih.gov

The methoxy group acts as an electron donor (D) while the electron-deficient pyrazine ring, further functionalized with two electron-withdrawing nitrile groups, serves as the acceptor (A). Upon photoexcitation, an intramolecular charge-transfer (ICT) occurs, moving electron density from the donor to the acceptor part of the molecule. nih.gov This leads to a highly polar excited state.

In polar solvents, this polar excited state is stabilized more than the less polar ground state, resulting in a red shift (bathochromic shift) of the emission maximum. nih.gov This pronounced solvatochromism in the fluorescence spectra is a strong indicator of the charge-transfer nature of the emitting state. nih.govacs.org In some complex pyrazine derivatives, this can lead to the formation of a twisted intramolecular charge-transfer (TICT) state in specific solvents. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes of a molecule. For this compound, the spectra are characterized by several key vibrations.

Nitrile (–C≡N) Stretch : The most prominent and diagnostically useful peak in the IR spectrum is the stretching vibration of the nitrile groups. This appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. Its presence is a clear confirmation of the dicarbonitrile substitution.

C-O-C Stretch : The methoxy group gives rise to characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹.

Aromatic Ring Vibrations : The pyrazine ring itself produces a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) also appear at lower frequencies.

Raman spectroscopy provides complementary information. In studies of related molecules like pyrazine-2-carbonitrile, a ring-breathing mode is observed, which can be sensitive to the molecule's interaction with surfaces, such as in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov For this compound, similar ring vibrations would be expected, and their positions would be influenced by the methoxy and nitrile substituents.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2220 | |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 | nist.gov |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1040 | nist.gov |

| Pyrazine Ring | C=C and C=N Stretching | 1400-1600 | nih.gov |

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique well-suited for polar organic molecules. In positive ion mode, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with cations from the solvent or buffer, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, are also commonly observed. ekb.eg High-resolution mass spectrometry (HRMS) using ESI can confirm the elemental formula with high accuracy.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : MALDI-TOF is another powerful technique, particularly useful for obtaining precise mass measurements. rsc.org While often used for large biomolecules, it can be adapted for small molecules, though matrix-related peaks in the low-mass region can sometimes be a challenge. jeol.comnih.gov For analysis, the compound is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. jeol.com The time-of-flight analyzer then provides a high-resolution mass spectrum, allowing for unambiguous confirmation of the molecular weight. rsc.org

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to investigate the redox properties of this compound, revealing information about its electron-accepting and -donating capabilities. The electrochemical behavior is directly linked to its donor-acceptor structure.

The pyrazine ring is inherently electron-deficient, and the two strongly electron-withdrawing nitrile groups further lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This makes the molecule relatively easy to reduce. CV scans would therefore be expected to show one or more reduction waves corresponding to the sequential acceptance of electrons to form radical anions and dianions. The exact reduction potential is influenced by the substituents; electron-withdrawing groups make the potential more positive (easier reduction). mdpi.comdtu.dk

Conversely, the electron-donating methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule susceptible to oxidation. The oxidation potential (E₁/₂) is directly correlated with the strength of the electron-donating group. The CV of this compound would likely show an oxidative wave at a potential characteristic of the methoxy-substituted pyrazine system. The reversibility of the redox processes provides insight into the stability of the generated radical ions, which is crucial for applications in electronic materials and catalysis. mdpi.com

Academic Research Applications of Pyrazine 2,3 Dicarbonitrile Scaffolds, with Focus on Methoxy Derivatives

Applications in Organic Electronic Materials Science

The inherent electronic characteristics of dicyanopyrazine derivatives make them promising candidates for a new generation of organic electronic devices. Their utility stems from the ability to tune their optical and electrical properties through precise chemical modifications. Several substituted dicyanopyrazines have been investigated as electroluminescent reagents. nih.gov These compounds can exhibit strong fluorescence and high solubility in polar solvents, features that are advantageous for device fabrication. nih.gov The inclusion of aza groups in the pyrazine (B50134) ring distinguishes their properties from functionally similar compounds like phthalonitriles. nih.gov

The pyrazine-2,3-dicarbonitrile (B77751) scaffold is intrinsically electron-deficient, making it a suitable candidate for n-type organic semiconductor materials. The two cyano groups act as strong electron-withdrawing functions, which effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is crucial for facilitating the efficient injection and transport of electrons in a semiconductor. When an electron-donating group like a methoxy (B1213986) substituent is introduced, the resulting push-pull system further modifies the electronic landscape of the molecule, influencing its charge transport capabilities and making it adaptable for various semiconductor device architectures.

The donor-acceptor (D-A) structure, exemplified by molecules like 5-methoxypyrazine-2,3-dicarbonitrile, is a cornerstone of modern materials design for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). nih.gov This D-A arrangement leads to significant intramolecular charge transfer, which is directly linked to the emissive properties of materials used in OLEDs. nih.gov Consequently, pyrazine-2,3-dicarbonitrile analogs are considered potentially useful in the OLED industry. mdpi.com The emission color and efficiency can be tuned by modifying the donor and acceptor components. nih.gov

In the context of OPVs, which rely on the separation of photogenerated excitons into free charge carriers, the dicyanopyrazine core can function as a potent electron acceptor. Low-bandgap π-conjugated polymers incorporating pyrazine units have been utilized in photovoltaic devices. mdpi.com The distinct donor and acceptor regions within the molecule help to establish the necessary energetic driving force for efficient charge separation at the interface of a bulk-heterojunction active layer.

While specific reports on this compound as a primary NIR emitter are not prominent, its core structure is highly relevant to the design of NIR-active materials. A common strategy for developing NIR emitters is to create D-A type molecules where the extent of intramolecular charge transfer and π-conjugation is carefully controlled to lower the energy of emission into the NIR spectrum (700-2500 nm). mdpi.com The methoxy-dicyanopyrazine framework represents a fundamental D-A building block that can be incorporated into larger, more complex conjugated systems. By extending the π-conjugation or strengthening the donor/acceptor components, the emission wavelength can be systematically red-shifted towards the NIR region, making such scaffolds promising for applications in night-vision displays, optical communications, and biomedical imaging. mdpi.com

Photoredox Catalysis Development

Dicyanopyrazine (DPZ) and its derivatives have emerged as a versatile and powerful class of organic photoredox catalysts. mdpi.com These metal-free catalysts can be activated by visible light and can act as potent oxidants or reductants in their excited state, enabling a wide range of unique organic transformations. mdpi.com

The design of DPZ-based photocatalysts hinges on the "push-pull" concept. The pyrazine-2,3-dicarbonitrile moiety serves as the electron-accepting (pull) component, while substituents at other positions on the pyrazine ring act as electron-donating (push) groups. mdpi.comchem960.com This strategic arrangement creates a system with pronounced charge transfer character. mdpi.com Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the donor part of the molecule, to the LUMO, which is centered on the dicyanopyrazine acceptor core. mdpi.com This photoinduced charge separation generates a highly reactive excited state capable of engaging in single-electron transfer (SET) or energy transfer (EnT) with organic substrates. mdpi.com The straightforward synthesis from readily available starting materials adds to their appeal in catalyst design. mdpi.com

A significant advantage of the dicyanopyrazine scaffold is that its photoredox properties can be systematically tuned through structural modifications. mdpi.com By altering the nature of the electron-donating groups, researchers can precisely control the catalyst's electrochemical potentials, absorption spectrum, and, ultimately, its reactivity and selectivity in a given chemical reaction. chem960.com

For instance, research has demonstrated this tunability in a Povarov cyclization reaction. The efficiency of the reaction was shown to be highly dependent on the specific donor groups attached to the dicyanopyrazine core. A catalyst with a methoxy-substituted thienyl donor was found to have low chemical stability and was unsuccessful. mdpi.com In contrast, catalysts bearing different donor groups provided the desired product in good to excellent yields, highlighting how subtle structural changes can have a profound impact on catalytic performance. mdpi.com This ability to tailor the catalyst's properties allows for the optimization of reaction conditions and the development of catalysts for new and challenging chemical transformations. mdpi.com

Table 1: Effect of Donor Group on Dicyanopyrazine (DPZ) Photocatalyst Performance in a Povarov Cyclization mdpi.com

| Catalyst Structure (Donor Group) | Product Yield |

| 1b (4-(diphenylamino)phenyl) | 73% |

| 1c (4-(9H-carbazol-9-yl)phenyl) | 95% |

| 8 (5-methoxythiophen-2-yl) | 0% (unsuccessful) |

Advanced Materials for Crosslinking and Polymer Chemistry

The unique molecular structure of pyrazine-2,3-dicarbonitrile derivatives, including this compound, positions them as valuable components in the synthesis of advanced polymers and crosslinked materials. The electron-withdrawing nature of the pyrazine ring and the reactivity of the nitrile groups are key to their utility in this domain.

Nitrile-Functionalized Pyrazine Crosslinking Units

Research into nitrile-functionalized pyrazine compounds has highlighted their efficacy as highly effective crosslinking units. Studies involving the parent compound, pyrazine-2,3-dicarbonitrile, have demonstrated its superior reactivity in comparison to traditional crosslinking agents like phthalonitrile, particularly when promoted by an amine. nih.gov This enhanced reactivity is attributed to the unique nucleophilic strengthening mechanism and proton bonding ability of the pyrazine ring. nih.gov

Precursors for Azaphthalocyanine Macrocycles

Substituted pyrazine-2,3-dicarbonitriles, such as this compound, are fundamental precursors in the synthesis of a class of phthalocyanine analogues known as tetrapyrazinoporphyrazines, or azaphthalocyanines. These macrocyclic compounds are synthesized through the cyclotetramerization of the corresponding pyrazine-2,3-dicarbonitrile precursors.

The general synthetic strategy involves the de novo construction of the substituted pyrazine-2,3-dicarbonitrile from aliphatic starting materials, namely diaminomaleonitrile (B72808) and a vicinal diketone. The substituents destined for the periphery of the final azaphthalocyanine macrocycle are introduced via the diketone. For instance, the synthesis of a methoxy-substituted pyrazine-2,3-dicarbonitrile would necessitate the use of a methoxy-containing vicinal diketone. The condensation reaction between diaminomaleonitrile and the diketone is typically facilitated in an acidic medium.

The electron-withdrawing or electron-donating nature of the substituents on the pyrazine ring can influence the reactivity of the nitrile groups during the tetramerization process. Generally, electron-withdrawing groups enhance the reactivity of the carbonitrile groups. The cyclization to form the metal-free azaphthalocyanine can sometimes be achieved by simply heating the precursor in a high-boiling solvent.

Nonlinear Optical (NLO) Materials Development

Azaphthalocyanines derived from pyrazine-2,3-dicarbonitrile precursors have garnered significant interest for their potential applications in the field of nonlinear optics. These macrocycles possess a large, conjugated π-electron system, which is a key structural feature for exhibiting NLO properties.

Metal complexes of tetrapyrazinoporphyrazines have been investigated for their third-order nonlinear optical properties. Studies on these materials have demonstrated reverse saturable absorption, a phenomenon of interest for optical limiting applications. The nature of the central metal atom within the macrocycle and the extent of aggregation of the molecules have been shown to influence the distinct NLO behavior of these species.

The introduction of substituents, such as the methoxy group in this compound, onto the periphery of the azaphthalocyanine macrocycle is a strategic approach to modulate their NLO properties. While research on the NLO properties of azaphthalocyanines specifically derived from this compound is an emerging area, studies on related phthalocyanine systems have shown that peripheral substitutions can significantly impact the electronic structure and, consequently, the nonlinear optical response of the macrocycle. The electron-donating character of the methoxy group is expected to influence the charge distribution within the conjugated system, potentially enhancing its NLO characteristics.

| Macrocycle Type | Observed NLO Property | Influencing Factors |

|---|---|---|

| Metal Complexes of Tetrapyrazinoporphyrazines | Reverse Saturable Absorption | Central metal atom, Aggregation |

| Methoxy-Substituted Phthalocyanines | Modulated NLO response | Peripheral substituents |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 5-Methoxypyrazine-2,3-dicarbonitrile Derivatives

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of this compound. While standard methods for pyrazine (B50134) synthesis, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, provide a foundational approach, future research will likely focus on more sophisticated and sustainable strategies.

One promising avenue is the application of modern cross-coupling reactions. Techniques like the Buchwald-Hartwig and Stille couplings could be employed to introduce a diverse array of substituents onto the pyrazine core, starting from a halogenated precursor. youtube.com This would enable the synthesis of a library of derivatives with tailored electronic and steric properties. Furthermore, C-H functionalization represents a highly atom-economical approach to directly modify the pyrazine ring, minimizing the need for pre-functionalized starting materials. nih.gov

The biosynthesis of pyrazines, often observed in microorganisms and plants, offers a green alternative to traditional chemical synthesis. psu.edu Exploring enzymatic pathways for the construction of the pyrazine ring or the introduction of the methoxy (B1213986) group could lead to more environmentally benign and selective synthetic routes. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be a fruitful area of investigation. nih.gov

Future synthetic efforts will likely target the creation of a diverse range of derivatives to systematically study structure-property relationships. A table of potential target derivatives and their envisioned synthetic approaches is presented below.

| Target Derivative Class | Potential Synthetic Approach | Key Intermediates |

| 5-Alkoxy-6-arylpyrazinedicarbonitriles | Suzuki or Stille cross-coupling | 5-Alkoxy-6-halopyrazine-2,3-dicarbonitrile |

| 5-Amino-6-methoxypyrazinedicarbonitriles | Buchwald-Hartwig amination | 5-Halo-6-methoxypyrazine-2,3-dicarbonitrile |

| Thieno[2,3-b]pyrazine fused systems | Intramolecular cyclization of a substituted pyrazine | 5-Methoxy-6-(2-thienylthio)pyrazine-2,3-dicarbonitrile |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. For this compound and its derivatives, advanced computational modeling will be instrumental in predicting their physicochemical properties and elucidating reaction mechanisms.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and photophysical properties of these compounds. This information is crucial for designing molecules with specific absorption and emission characteristics for applications in organic electronics. Molecular dynamics (MD) simulations can be employed to study the intermolecular interactions and self-assembly behavior of these molecules in the solid state or in solution, which is critical for understanding their performance in devices.

In the context of catalysis, computational modeling can help to identify active sites, predict reaction pathways, and calculate activation barriers for catalytic cycles involving pyrazine-based catalysts. nih.gov This can guide the rational design of more efficient and selective catalysts. For instance, modeling the interaction of substrates with a pyrazine-based catalyst can reveal the key factors governing its catalytic activity.

The following table summarizes key computational parameters and their relevance to the study of this compound.

| Computational Parameter | Relevance to Research | Potential Application |

| HOMO/LUMO Energy Levels | Prediction of electronic properties and charge transport characteristics. | Design of organic semiconductors and light-emitting materials. |

| Excited State Calculations | Understanding of photophysical processes like absorption and fluorescence. | Development of fluorescent probes and photosensitizers. |

| Reaction Energy Profiles | Elucidation of reaction mechanisms and prediction of product selectivity. | Optimization of synthetic routes and catalyst design. |

| Intermolecular Interaction Energies | Assessment of solid-state packing and self-assembly. | Prediction of crystal structures and material morphology. |

Integration of this compound in Multifunctional Material Systems

The unique combination of an electron-rich moiety (methoxy group) and electron-deficient functionalities (dinitrile groups) makes this compound an attractive building block for multifunctional materials. Future research is expected to focus on integrating this molecule into a variety of material systems to harness its distinct properties.

In the realm of organic electronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dicyanopyrazine unit is known to be a strong electron acceptor, which is a desirable characteristic for n-type organic semiconductors. The methoxy group can be used to fine-tune the electronic properties and solubility of the resulting materials.

Furthermore, the nitrogen atoms in the pyrazine ring and the nitrile groups can act as coordination sites for metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.

The development of smart materials that respond to external stimuli is another exciting research direction. By incorporating photochromic or thermochromic units into the structure of this compound derivatives, it may be possible to create materials that change their color or other properties in response to light or heat.

Development of Pyrazine-Based Catalysts for Sustainable Chemical Transformations

The pyrazine scaffold is a versatile platform for the design of novel catalysts. The nitrogen atoms in the pyrazine ring can act as ligands for transition metals, leading to the formation of catalytically active metal complexes. The electronic properties of the pyrazine ring can be readily tuned by introducing substituents, which in turn can influence the catalytic activity of the metal center.

Future research in this area will likely focus on the development of pyrazine-based catalysts for a variety of sustainable chemical transformations. For example, pyrazine-ligated metal complexes could be investigated as catalysts for cross-coupling reactions, hydrogenation, and oxidation reactions. The use of earth-abundant and non-toxic metals in these catalysts will be a key consideration in line with the principles of green chemistry. thegoodscentscompany.com

Pyrazine derivatives themselves can also act as organocatalysts. The basic nitrogen atoms of the pyrazine ring can catalyze a range of organic reactions. Furthermore, the dicyanopyrazine moiety has been shown to be a powerful organic photocatalyst, capable of driving chemical reactions using visible light. The development of chiral pyrazine-based catalysts for asymmetric synthesis is another area with significant potential.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

To fully realize the potential of this compound, a synergistic approach that combines synthetic chemistry, advanced characterization techniques, and theoretical modeling will be essential. This integrated strategy allows for a continuous feedback loop where theoretical predictions guide synthetic efforts, and experimental results are used to refine theoretical models.

For instance, computational screening can be used to identify promising target molecules with desired properties before they are synthesized in the laboratory. nih.gov Once synthesized, a comprehensive suite of characterization techniques, including NMR, mass spectrometry, X-ray crystallography, and various spectroscopic methods, will be needed to fully elucidate the structure and properties of the new compounds. The experimental data can then be compared with the theoretical predictions to validate and improve the computational models.

This synergistic approach is particularly powerful for understanding complex phenomena such as reaction mechanisms and the structure-property relationships in materials. By combining the strengths of synthesis, characterization, and theory, researchers can accelerate the pace of discovery and innovation in the field of pyrazine chemistry.

Q & A

Q. What are the optimized synthetic routes for 5-methoxypyrazine-2,3-dicarbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via Suzuki-Miyaura cross-coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile with methoxythiophen-2-yl boronic esters. Key conditions include:

- Use of anhydrous metal salts (e.g., Zn(OAc)₂) at 160°C in quinoline for cyclotetramerization to azaphthalocyanines .

- Base selection is critical: NaH in dioxane at 100°C achieves nucleophilic substitution, while milder bases like K₂CO₃ fail due to insufficient activation of labile chlorine atoms .

- IR spectroscopy (CN stretch at ~2220 cm⁻¹) and elemental analysis are standard for structural validation .

| Method | Conditions | Yield | Key Validation |

|---|---|---|---|

| Suzuki-Miyaura coupling | Quinoline, 160°C, Zn(OAc)₂ | 83% | IR, NMR, MS |

| Nucleophilic substitution | Dioxane, NaH, 100°C | 75–84% | IR (CN peaks), EA |

Q. How can spectroscopic techniques distinguish this compound derivatives?

- IR Spectroscopy : CN groups exhibit sharp peaks at 2220–2240 cm⁻¹. Methoxy substituents show C-O stretches near 1250 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyrazine carbons appear at δ 150–160 ppm .

- UV-Vis : Azaphthalocyanine derivatives absorb strongly at 600–700 nm (Q-bands), influenced by substituent electron-withdrawing effects .

Advanced Research Questions

Q. What structural modifications enhance the photoredox catalytic efficiency of dicyanopyrazine derivatives?

- π-Linker Extension : Introducing thiophene or phenyl groups via Suzuki-Miyaura coupling redshifts absorption (e.g., λmax from 450 nm to 600 nm), improving visible-light activity .

- Electron-Donor Groups : Methoxy substituents lower reduction potentials (e.g., E₁/2 = −1.2 V vs. SCE), enhancing electron-transfer kinetics .

- Thermal Stability : TGA shows derivatives with thioether substituents (e.g., 5,6-bis(methylthio)) decompose above 250°C, making them suitable for high-temperature catalysis .

| Substituent | λmax (nm) | E₁/2 (V vs. SCE) | Td (°C) |

|---|---|---|---|

| Methoxy | 450 | −1.1 | 162–165 |

| Thiophene-thio | 590 | −1.4 | >220 |

| Methylthio | 510 | −1.3 | 157–160 |

Q. How do electronic structure and intermolecular interactions affect crosslinking reactivity in nitrile-functionalized pyrazines?

- Hydrogen Bonding : Pyrazine’s N atoms facilitate H-bonding with amines, accelerating nitrile cyclization to azaisoindoline (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ for phthalonitrile) .

- DFT Calculations : Electron-deficient pyrazine cores stabilize transition states, reducing activation energy by 20–30 kJ/mol compared to benzene analogs .

- Cured Network Analysis : FTIR and XRD confirm dominance of azaphthalocyanine structures (bandgap ~1.8 eV) in thermosets .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

- Base Sensitivity : K₂CO₃ fails for nucleophilic substitution despite pyrazine’s electron-withdrawing nature, requiring stronger bases like NaH . Contradicts assumptions about leaving-group lability.

- Solvent Effects : THF with triethylamine enables eugenol substitution at 65°C, while DMF requires higher temperatures (100°C) for analogous reactions .

- Validation : Cross-checking with multiple techniques (e.g., HRMS for molecular weight, DSC for curing exotherms) resolves discrepancies in reaction pathways .

Methodological Guidance

Q. How to design experiments for evaluating DNA interaction or enzyme inhibition by azaphthalocyanine derivatives?

- DNA Binding : Use UV-Vis titration (e.g., hypochromism at 350 nm) and viscometry to assess intercalation. Zinc(II) azaphthalocyanines show stronger binding (Kb = 10⁵ M⁻¹) due to planar structure .

- Enzyme Inhibition : Conduct kinetic assays (e.g., porcine pancreatic lipase inhibition via pNPP hydrolysis). Eugenol-substituted derivatives exhibit IC₅₀ = 12 µM via competitive inhibition .

Q. What computational tools predict nonlinear optical (NLO) properties of dicyanopyrazine push-pull systems?

- TD-DFT : Calculates hyperpolarizability (β) using CAM-B3LYP/6-311+G(d,p). Methoxy donors increase β by 40% compared to methyl groups .

- Cyclic Voltammetry : Correlates HOMO-LUMO gaps with NLO activity. Systems with ethynylene linkers show gaps <2.5 eV and β = 500 × 10⁻³⁰ esu .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.